![molecular formula C15H12O5 B2783252 (2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid CAS No. 765937-84-6](/img/structure/B2783252.png)
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan ring, possibly through a Paal-Knorr synthesis or similar method, followed by the attachment of the phenyl and carboxylic acid groups .Molecular Structure Analysis
Analyzing the molecular structure of organic compounds often involves techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of a compound like this would be influenced by the functional groups present. For example, the carboxylic acid could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Scientific Research Applications
Metabolism and Excretion of Furan Derivatives
One study characterized and identified metabolites of 5-(hydroxymethyl)-2-furfural, a major breakdown product found in fruit juices and baby cereals, in human subjects following consumption. This research indicates rapid metabolism of furan derivatives to various metabolites and their excretion in urine, highlighting the body's ability to process and eliminate furan compounds, which could be relevant to understanding the metabolism of "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" (R. Prior, Xianli Wu, & L. Gu, 2006).
Neurological Implications of Furan Dicarboxylic Acids
Another study investigated a lipophilic furan dicarboxylic acid's relationship with neurological abnormalities in renal failure patients, suggesting potential neurological implications of furan compounds. This could imply research interest in the neurological effects or applications of similar compounds, including "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" (M. Costigan, C. Callaghan, & W. Lindup, 1996).
Odor Detection and Mixture Summation
Research on the detection of mixtures of homologous carboxylic acids and their relationship with odor character, including furan-2-ylmethanethiol, provides insights into the sensory properties of furan derivatives. This suggests potential applications in studying the sensory impacts of "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" in various mixtures or products (T. Miyazawa, Michele Gallagher, G. Preti, & P. Wise, 2009).
Impact on Glucose Metabolism
A study on the furan fatty acid metabolite CMPF and its association with impaired glucose metabolism underscores the potential metabolic effects of furan derivatives. Investigating the impact of "(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid" on glucose metabolism or β cell function could be a valuable research direction (M. Lankinen, K. Hanhineva, M. Kolehmainen, et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[5-(4-methoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-19-15(18)11-4-2-10(3-5-11)13-8-6-12(20-13)7-9-14(16)17/h2-9H,1H3,(H,16,17)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJKBXCNCNUWOX-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid |
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